![molecular formula C11H18OSi B14469681 6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one CAS No. 66116-87-8](/img/structure/B14469681.png)
6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-7-(trimethylsilyl)bicyclo[320]hept-6-en-2-one is a bicyclic compound characterized by its unique structure, which includes a trimethylsilyl group and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one can be achieved through several methods. One common approach involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the ketone group can participate in nucleophilic addition reactions. The bicyclic structure may also influence the compound’s binding affinity and specificity for certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.0]hept-2-en-6-one: A similar bicyclic compound without the trimethylsilyl group.
4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one: Another bicyclic compound with different substituents.
Uniqueness
6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one is unique due to the presence of the trimethylsilyl group, which can significantly alter its chemical properties and reactivity compared to other similar bicyclic compounds. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
66116-87-8 |
|---|---|
Formule moléculaire |
C11H18OSi |
Poids moléculaire |
194.34 g/mol |
Nom IUPAC |
6-methyl-7-trimethylsilylbicyclo[3.2.0]hept-6-en-2-one |
InChI |
InChI=1S/C11H18OSi/c1-7-8-5-6-9(12)10(8)11(7)13(2,3)4/h8,10H,5-6H2,1-4H3 |
Clé InChI |
OPPHAGTYMYZADX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2C1CCC2=O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




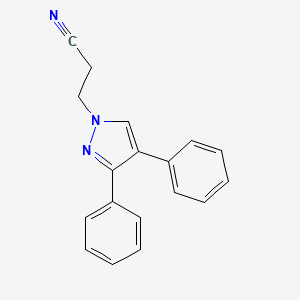
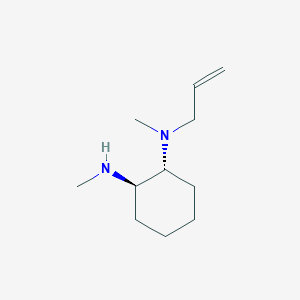
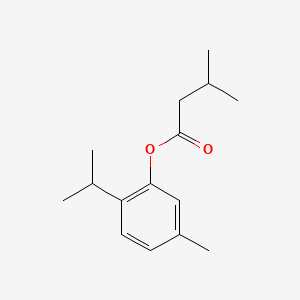
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
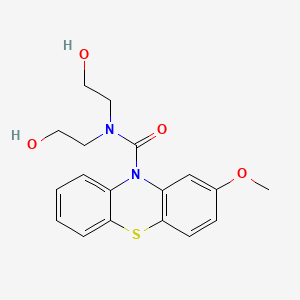
![3-[4-(Dodecyloxy)phenyl]prop-2-enal](/img/structure/B14469645.png)
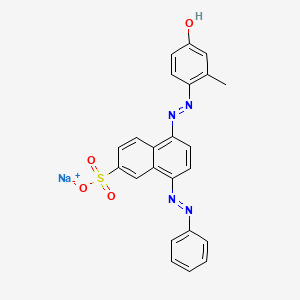
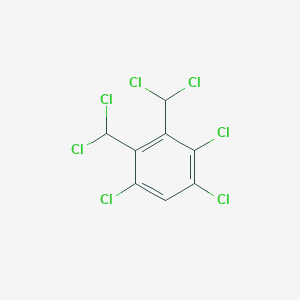
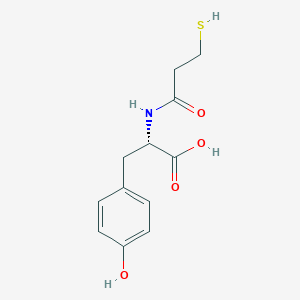
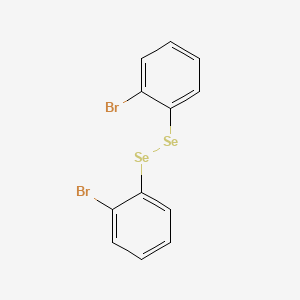
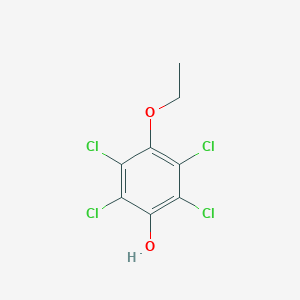
![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)
